

A Technical Guide to the Thermal Properties of Cosmetic Grade Bran Absolute

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bran absolute*

Cat. No.: B13400459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bran absolute, a fragrant extract derived from the bran of grains such as wheat (*Triticum aestivum*) and rice (*Oryza sativa*), is utilized in cosmetics primarily for its aromatic qualities.^[1] Its physical state, often described as a waxy liquid or semi-solid paste, necessitates a thorough understanding of its thermal properties for proper formulation, manufacturing, and stability assessment of cosmetic products.^{[2][3]} This guide provides a comprehensive overview of the known thermal characteristics of cosmetic grade **bran absolute**, details relevant experimental protocols for its analysis, and contextualizes its properties with related cosmetic ingredients. Due to a scarcity of publicly available data specifically for **bran absolute**, this document also incorporates data for rice bran wax and rice bran oil to provide a broader understanding of the thermal behavior of bran-derived cosmetic ingredients.

Introduction to Bran Absolute in Cosmetics

Bran absolute is obtained through a solvent extraction process of the bran, the outer layer of cereal grains.^{[3][4]} This method, which avoids the high temperatures of steam distillation, is ideal for capturing the delicate aromatic compounds of the raw material.^{[4][5]} The resulting product is a highly concentrated, viscous, and complex mixture of lipids, waxes, and aromatic molecules.^{[3][6]} In cosmetic formulations, it imparts a warm, gourmand scent and can also contribute to the overall texture and feel of a product.^[7]

Thermal Properties of Bran Absolute and Related Materials

Quantitative thermal data for cosmetic grade **bran absolute** is not extensively documented in scientific literature. However, some key parameters have been reported by suppliers. This section presents the available data for **bran absolute** and supplements it with the more thoroughly studied thermal properties of rice bran wax and rice bran oil, key components of rice bran.

Data Presentation

The following tables summarize the available quantitative data for the thermal properties of wheat **bran absolute**, rice bran wax, and rice bran oil.

Table 1: Thermal Properties of Wheat **Bran Absolute** (*Triticum aestivum*)

Property	Value	Method	Reference
Physical State at 20°C	Waxy liquid to semi-solid	Visual	[2]
Flash Point	100 °C	Not Specified	[2]
Flash Point (TCC)	> 100 °C (> 212 °F)	Tag Closed Cup	[7]

Note: Data for other thermal properties such as melting point, specific heat capacity, and thermal conductivity for wheat **bran absolute** are not readily available in the public domain.

Table 2: Thermal Properties of Rice Bran Wax (*Oryza sativa*)

Property	Value	Method	Reference
Melting Point	77 - 82 °C	USP 741	
Melting Point	75 - 80 °C	Not Specified	
Saponification Value	75 - 120 mg KOH/g	USP 741	
Acid Value	Max 13 mg KOH/g	USP 741	
Iodine Value	Max 20 g/100g	USP 741	

Note: Rice bran wax is a significant component of rice bran and its thermal properties are relevant for understanding the potential behavior of rice **bran absolute**.

Table 3: Thermal Properties of Rice Bran Oil (*Oryza sativa*)

Property	Value	Method	Reference
Flash Point	> 250 °C	Not Specified	
Ignition Temperature	> 300 °C	Not Specified	
Smoke Point	150 - 200 °C	Open Cup	

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of a semi-solid, viscous material like **bran absolute** requires specific analytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting behavior, glass transition, and heat capacity of cosmetic ingredients.[\[8\]](#)[\[9\]](#)

- Objective: To determine the melting point, melting range, and heat of fusion of **bran absolute**.
- Apparatus: A differential scanning calorimeter.

- Methodology:
 - A small, precisely weighed sample of **bran absolute** (typically 5-10 mg) is hermetically sealed in an aluminum pan.
 - An empty, sealed aluminum pan is used as a reference.
 - The sample and reference are placed in the DSC cell.
 - The cell is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., -20 °C to 150 °C).[10]
 - The difference in heat flow between the sample and the reference is recorded as a function of temperature.
 - Endothermic and exothermic events, such as melting, are observed as peaks on the resulting thermogram. The peak area is used to calculate the enthalpy of the transition.[9]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of a material.[11]

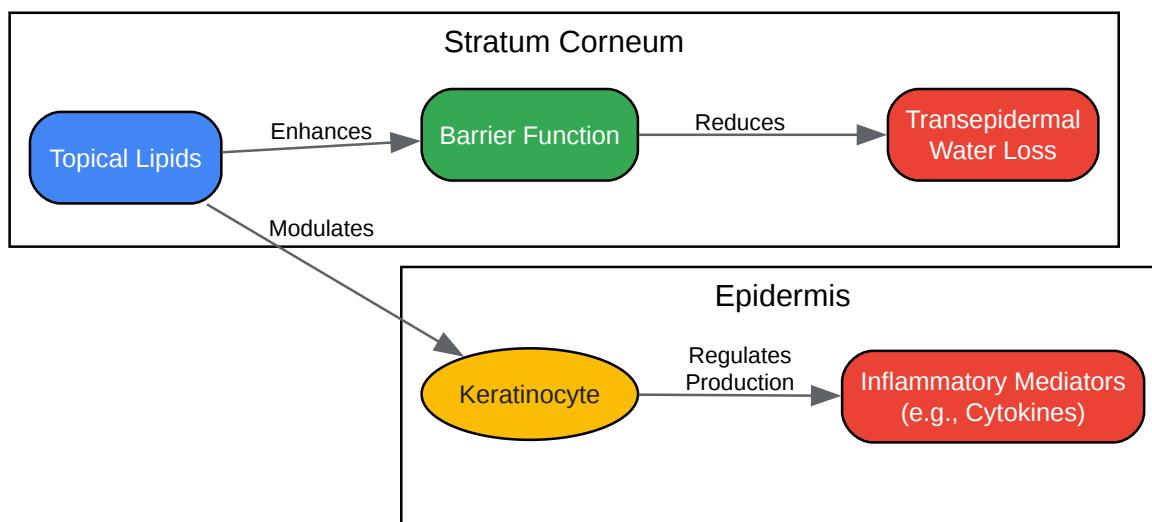
- Objective: To determine the temperature at which **bran absolute** begins to degrade and to analyze its volatile components.
- Apparatus: A thermogravimetric analyzer.
- Methodology:
 - A small sample of **bran absolute** (typically 10-20 mg) is placed in a tared TGA pan.
 - The pan is placed in the TGA furnace.
 - The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
 - The mass of the sample is continuously monitored as a function of temperature.

- The resulting TGA curve shows the percentage of weight loss versus temperature, indicating the onset of decomposition and the presence of volatile components.

Thermal Conductivity Measurement

The ability of **bran absolute** to conduct heat is an important parameter in heat-sensitive formulations and during manufacturing processes. The Transient Plane Source (TPS) or Laser Flash Analysis (LFA) methods are suitable for viscous and semi-solid materials.[12][13]

- Objective: To measure the thermal conductivity and thermal diffusivity of **bran absolute**.
- Apparatus: A Transient Plane Source (TPS) instrument or a Laser Flash Analyzer (LFA).
- Methodology (TPS):
 - The TPS sensor, which acts as both a heat source and a temperature sensor, is placed in intimate contact with the **bran absolute** sample.[12] For a semi-solid, this may involve placing the sensor between two flat samples of the material.
 - A short pulse of electrical current is passed through the sensor, generating a heat wave that propagates through the sample.
 - The temperature increase of the sensor is recorded as a function of time.
 - The thermal conductivity and diffusivity are calculated from the temperature versus time response.[14]
- Methodology (LFA):
 - A small, plane-parallel sample of the material is prepared. For a paste-like material, a special sample holder may be required.[15]
 - One side of the sample is subjected to a short, high-intensity laser pulse.[13]
 - An infrared detector measures the temperature rise on the opposite face of the sample as a function of time.

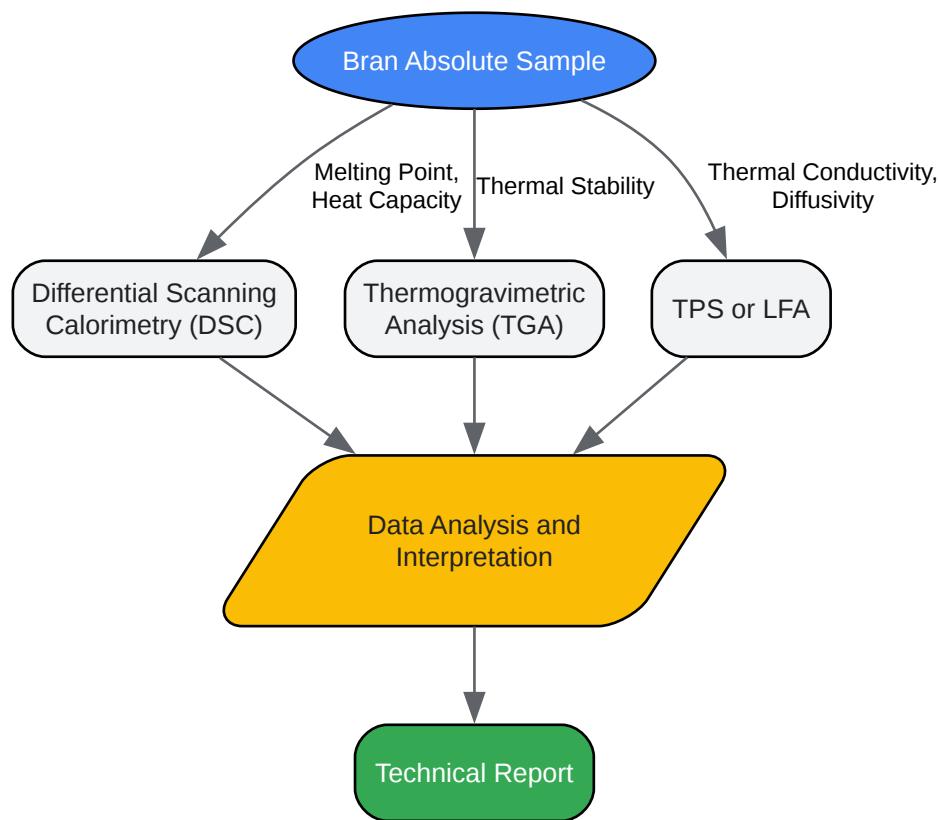

- The thermal diffusivity is calculated from the time it takes for the rear face to reach its maximum temperature. Thermal conductivity can then be determined if the specific heat and density are known.[16]

Visualization of Relevant Biological Pathways and Experimental Workflow

While specific data on the interaction of **bran absolute** with cutaneous signaling pathways is not available, its lipid-rich nature suggests potential interactions with pathways modulated by other cosmetic lipids and emollients.

Lipid-Mediated Skin Barrier and Inflammatory Signaling

Cosmetic lipids can influence the skin's barrier function and inflammatory response. The following diagram illustrates a simplified pathway showing how topically applied lipids can modulate these processes.



[Click to download full resolution via product page](#)

Caption: Simplified pathway of topical lipid interaction with the skin barrier and inflammatory response.

Experimental Workflow for Thermal Property Analysis

The logical flow for a comprehensive thermal analysis of a cosmetic ingredient like **bran absolute** is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the thermal characterization of cosmetic grade **bran absolute**.

Conclusion

The thermal properties of cosmetic grade **bran absolute** are critical for its effective use in product formulation and development. While comprehensive data for the absolute itself is limited, a flash point of approximately 100°C for wheat **bran absolute** has been established. The thermal behavior of related materials, such as rice bran wax and oil, provides a useful, albeit indirect, reference for formulators. The application of standardized thermal analysis techniques, including DSC, TGA, and methods for measuring thermal conductivity, is essential for generating a complete thermal profile of this ingredient. Further research and publication of data by suppliers would be highly beneficial to the cosmetic science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ventos.com [ventos.com]
- 3. hermitageoils.com [hermitageoils.com]
- 4. quinessence.com [quinessence.com]
- 5. It's All About The Absolutes - Air Aroma [air-aroma.com]
- 6. chezsylvienaturals.com [chezsylvienaturals.com]
- 7. bran absolute, 68916-76-7 [thegoodsentscompany.com]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. thermtest.com [thermtest.com]
- 13. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Material Testing using Laser Flash Analysis – C-Therm Technologies Ltd. [ctherm.com]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Properties of Cosmetic Grade Bran Absolute]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13400459#thermal-properties-of-cosmetic-grade-bran-absolute>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com